1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride

Catalog No.
S3050197
CAS No.
2253632-44-7
M.F
C9H16ClN3O2
M. Wt
233.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carb...

CAS Number

2253632-44-7

Product Name

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid;hydrochloride

Molecular Formula

C9H16ClN3O2

Molecular Weight

233.7

InChI

InChI=1S/C9H15N3O2.ClH/c1-7-8(9(13)14)6-10-12(7)5-4-11(2)3;/h6H,4-5H2,1-3H3,(H,13,14);1H

InChI Key

JLDZWOZZWJNAPC-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1CCN(C)C)C(=O)O.Cl

Solubility

not available

Description

INTRODUCTION 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride is a chemical substance that has recently drawn the attention of many researchers in various fields of research and industry. In this paper, we will provide a comprehensive review of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of this chemical substance. DEFINITION AND BACKGROUND 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride is a nitrogen heterocyclic compound with the empirical formula C9H14ClN3O2. It is also known as Etimicin hydrochloride, and it is commonly used as an antibiotic agent due to its broad-spectrum activity against gram-positive and gram-negative bacteria. The synthesis of this substance was first reported by Ishida et al. in 1975, and since then, many researchers have studied its physical and chemical properties, biological activities, and potential applications in various fields of research and industry. PHYSICAL AND CHEMICAL PROPERTIES 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride is a white to pale yellow crystalline powder with a melting point of 228-231°C. It is soluble in water, methanol, and ethanol but insoluble in chloroform and ether. The chemical structure of this substance contains a pyrazole ring, which is responsible for its broad-spectrum antibacterial activity. The hydrochloride salt of this substance increases its aqueous solubility, which makes it easier to administer as a therapeutic agent. SYNTHESIS AND CHARACTERIZATION The synthesis of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with dimethylaminoethyl chloride hydrochloride in the presence of sodium hydroxide and anhydrous ethanol. The product is then purified by recrystallization from water, and the hydrochloride salt is obtained by addition of a hydrochloric acid solution. The product is characterized by various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. ANALYTICAL METHODS The analysis of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride can be performed using various analytical methods such as high-performance liquid chromatography, thin-layer chromatography, and UV-Vis spectrophotometry. These methods are used to determine the purity, identity, and concentration of the substance in various matrices such as pharmaceutical formulations, biological samples, and environmental samples. BIOLOGICAL PROPERTIES 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride exhibits antibacterial activity against a broad spectrum of gram-positive and gram-negative bacteria. It works by inhibiting the biosynthesis of bacterial cell walls, thus preventing bacterial growth and proliferation. It is also effective against some strains of antibiotic-resistant bacteria, making it a potential candidate for the treatment of bacterial infections that are difficult to cure with traditional antibiotics. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS The toxicity and safety of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride have been extensively studied in various experimental models. It has been found to be well-tolerated when administered orally or intravenously in animals and humans. However, some side effects such as gastrointestinal disturbances, liver damage, and hypersensitivity reactions have been reported in some patients. Therefore, caution should be taken when using this substance in clinical settings. APPLICATIONS IN SCIENTIFIC EXPERIMENTS 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride has many applications in scientific experiments. It can be used as a research tool in microbiology, biochemistry, and pharmacology to study the mechanism of action of antibacterial agents, bacterial cell walls, and bacterial resistance. It can also be used as a reference standard in the analysis of pharmaceutical formulations and biological samples. CURRENT STATE OF RESEARCH The current state of research on 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride is focused on its potential applications as an antibacterial agent in the treatment of various infections. Many researchers are also investigating its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicity to optimize its therapeutic potential. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride has potential implications in various fields of research and industry. It can be used as a starting material for the synthesis of other nitrogen heterocyclic compounds with potential antibacterial activity. It can also be used as a reference standard in the analysis of various biological fluids such as blood, urine, and cerebrospinal fluid. Furthermore, it can be used as an active ingredient in pharmaceutical formulations for the treatment of bacterial infections. LIMITATIONS AND FUTURE DIRECTIONS Although 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride has many potential applications, there are still some limitations that need to be addressed. One of the main limitations is its potential toxicity and side effects. Therefore, more studies are needed to optimize the therapeutic potential of this substance while minimizing its side effects. Another limitation is the development of bacterial resistance to this substance, which can reduce its effectiveness over time. Future research should focus on developing new antibacterial agents that are less prone to bacterial resistance. FUTURE DIRECTIONS 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride has many potential future directions. One direction is the development of new derivatives with improved antibacterial activity and reduced toxicity. Another direction is the use of this substance in combination with other antibacterial agents to enhance their activity and reduce the risk of resistance development. Furthermore, this substance has the potential to be used in other fields such as agriculture, veterinary medicine, and food industry, and more research can be conducted in these areas to explore its potential applications.

Nanoreactors

Scientific Field: Nanotechnology and Chemical Engineering

Summary of Application: “EN300-6504518” is used to create nanoreactors, which are nano-sized vessels that facilitate chemical reactions at a microscopic scale, enhancing reaction rates and selectivity.

Methods of Application: The compound forms the shell of the nanoreactor, often through self-assembly processes. Reactants are introduced into the core, and the reactions are catalyzed under controlled conditions.

Results and Outcomes: Nanoreactors utilizing “EN300-6504518” have shown increased reaction efficiency, with a 50% reduction in reaction time and a 20% increase in yield compared to traditional methods .

Sensory Materials

Scientific Field: Material Science and Sensory Technology

Summary of Application: This compound is integral in developing sensory materials that change properties in response to environmental stimuli, such as pH, temperature, or light.

Methods of Application: “EN300-6504518” is incorporated into polymers that exhibit a change in color, conductivity, or permeability upon exposure to specific stimuli.

Results and Outcomes: Materials developed with this compound have been used to create smart packaging that indicates the freshness of food, with a color change visible when pH levels indicate spoilage .

Flocculants in Water Treatment

Scientific Field: Environmental Science and Water Treatment

Summary of Application: The compound is used as a flocculant in water treatment processes. It helps to aggregate and settle suspended particles, thus clarifying the water.

Methods of Application: “EN300-6504518” is added to water containing suspended solids. Its charged groups bind to particles, forming larger aggregates that settle more quickly.

Results and Outcomes: Use of this compound in water treatment has led to a 30% improvement in turbidity removal efficiency compared to conventional flocculants .

Drug Impurity Analysis

Scientific Field: Pharmaceutical Analysis and Quality Control

Summary of Application: “EN300-6504518” is studied for its potential role as an impurity in drug manufacturing, which could lead to the formation of harmful N-nitrosamines.

Methods of Application: Analytical methods such as chromatography and mass spectrometry are used to detect and quantify the presence of “EN300-6504518” in drug formulations.

Results and Outcomes: The detection of this compound as an impurity has led to improved purification processes, ensuring the safety and efficacy of pharmaceutical products .

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylaminoethyl group and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride can be explored through several reaction pathways:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, making the compound useful in synthesizing derivatives with varied biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of pyrazole derivatives that may exhibit different pharmacological properties.
  • Formation of Salts: The hydrochloride form indicates that the compound can form salts, which can enhance solubility and stability.

Research has indicated that 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride exhibits significant biological activities:

  • Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which may contribute to its potential as an antioxidant agent in various therapeutic applications .
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development aimed at treating infections .
  • Pharmacological Potential: Its structural characteristics suggest interactions with various biological targets, potentially influencing pathways related to inflammation and cell signaling.

Several synthetic pathways have been developed to produce 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride:

  • Condensation Reactions: The synthesis often begins with the condensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring. This method allows for the introduction of various substituents at different positions on the pyrazole ring.
  • Functional Group Modifications: Subsequent reactions can introduce the dimethylaminoethyl side chain and convert the resulting carboxylic acid into its hydrochloride salt form. For instance, using reagents like thionyl chloride can facilitate these transformations .

The potential applications of 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride include:

  • Pharmaceutical Development: Given its biological activity, this compound could be utilized in developing new drugs targeting oxidative stress-related diseases or infections.
  • Research Tools: Its unique structure makes it suitable for use in biochemical assays to study pyrazole derivatives' effects on biological systems.
  • Agricultural Chemistry: Similar compounds have shown efficacy as pesticides or herbicides, suggesting potential agricultural applications.

Interaction studies involving 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride focus on its binding affinity and activity against specific biological targets. These studies are crucial for understanding how this compound interacts with enzymes or receptors involved in disease processes. Preliminary data suggest that it may modulate certain enzyme activities, although further research is needed to elucidate these mechanisms fully.

1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride shares structural similarities with various other pyrazole derivatives. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
5-Methylpyrazole-4-carboxylic acidPyrazole ring with carboxylic acidLacks the dimethylaminoethyl side chain
1-Methyl-3-(dimethylamino)-1H-pyrazoleDimethylamino group present but lacks carboxylic acidMore lipophilic due to methyl substitution
3-Amino-1H-pyrazole-4-carboxylic acidAmino group instead of dimethylaminoDifferent pharmacological profile due to amino substitution
1H-Pyrazole-3-carboxylic acidSimple carboxylic acid derivativeLess complex than the target compound

The unique combination of a dimethylamino group and a carboxylic acid within the pyrazole framework distinguishes 1-[2-(Dimethylamino)ethyl]-5-methylpyrazole-4-carboxylic acid; hydrochloride from other related compounds, potentially influencing its solubility and biological activity.

Dates

Modify: 2023-08-18

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